molecular formula C22H18Br2O5 B15007442 ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B15007442
M. Wt: 522.2 g/mol
InChI Key: NWAGGQJGZVBING-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate is a complex organic compound with a unique structure that includes bromine atoms, an oxo group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate typically involves multiple steps, including bromination, cyclization, and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: A compound with a similar structure but lacking the bromine atoms and cyclopropane ring.

    4,6-Dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another brominated compound with a different core structure.

Uniqueness

Ethyl 4,6-dibromo-1-ethyl-2-oxo-1-(phenylcarbonyl)-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H18Br2O5

Molecular Weight

522.2 g/mol

IUPAC Name

ethyl 1-benzoyl-4,6-dibromo-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C22H18Br2O5/c1-3-21(18(25)12-8-6-5-7-9-12)17-14-10-13(23)11-15(24)16(14)29-20(27)22(17,21)19(26)28-4-2/h5-11,17H,3-4H2,1-2H3

InChI Key

NWAGGQJGZVBING-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3Br)Br)C(=O)OCC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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